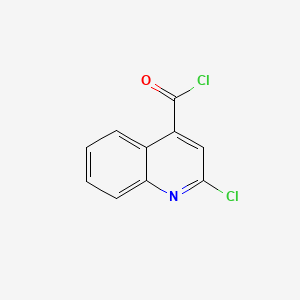

2-Chloroquinoline-4-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloroquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO/c11-9-5-7(10(12)14)6-3-1-2-4-8(6)13-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMXEEOPGLOPMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178581 | |

| Record name | 2-Chloroquinoline-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2388-32-1 | |

| Record name | 2-Chloro-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2388-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroquinoline-4-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002388321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroquinoline-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroquinoline-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROQUINOLINE-4-CARBONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D94UC3LJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloroquinoline-4-carbonyl chloride chemical properties

An In-depth Technical Guide to 2-Chloroquinoline-4-carbonyl chloride: Properties, Synthesis, and Applications

Introduction

This compound stands as a pivotal heterocyclic building block for researchers in medicinal chemistry and materials science. Its structure, featuring a quinoline core functionalized with two distinct reactive sites—a chlorine atom at the 2-position and a highly reactive carbonyl chloride at the 4-position—renders it an exceptionally versatile intermediate.[1][2] The quinoline scaffold itself is a privileged structure in drug discovery, forming the core of numerous FDA-approved therapeutics, from antimalarials to kinase inhibitors used in oncology.[3][4] This guide offers a comprehensive exploration of the chemical properties, synthesis, reactivity, and applications of this compound, providing field-proven insights for its effective utilization in research and development.

Physicochemical and Structural Properties

The unique arrangement of functional groups in this compound dictates its physical characteristics and chemical behavior. The electron-withdrawing nature of the nitrogen atom and the two chlorine atoms creates a highly electrophilic molecule, primed for synthetic transformations.[1]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 2388-32-1 | ChemicalBook[6] |

| Molecular Formula | C₁₀H₅Cl₂NO | PubChem[5] |

| Molecular Weight | 226.06 g/mol | PubChem[5] |

| Physical State | Solid at room temperature | Vulcanchem[1] |

| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)Cl | PubChem[5] |

The molecule's two reactive centers are the cornerstone of its synthetic utility. The carbonyl chloride is the more reactive site, susceptible to nucleophilic acyl substitution, while the C2-chloro position can undergo nucleophilic aromatic substitution, typically under more forcing conditions.

Synthesis and Purification

The most direct and common laboratory synthesis of this compound involves the conversion of its corresponding carboxylic acid. This method is efficient and relies on readily available starting materials and reagents.

Primary Synthetic Route: Chlorination of 2-Chloroquinoline-4-carboxylic acid

The standard protocol involves treating 2-chloroquinoline-4-carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). This choice is driven by the reaction's favorable thermodynamics and the convenient removal of byproducts. The reaction produces hydrogen chloride (HCl) and sulfur dioxide (SO₂), both of which are gases and can be easily removed from the reaction mixture, driving the equilibrium towards the product.[1]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Disclaimer: This protocol must be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl and SO₂ gases).

-

Charging the Flask: To the flask, add 2-chloroquinoline-4-carboxylic acid (1.0 eq).

-

Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂, typically 5-10 eq) to the flask. The reaction can be performed neat or with a high-boiling inert solvent like toluene.

-

Reaction: Heat the mixture to reflux (approximately 80°C if neat) and maintain for 2-4 hours.[1] Monitor the reaction progress by observing the cessation of gas evolution.

-

Work-up: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. This step is critical and must be done carefully to avoid contamination of the vacuum pump.

-

Purification: The crude solid product can be purified by recrystallization from a suitable non-protic solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to yield the final product.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the acid chloride functional group. It is a powerful electrophile that readily reacts with a wide range of nucleophiles.

Nucleophilic Acyl Substitution

This is the most common reaction pathway for this molecule. The carbonyl carbon is highly susceptible to attack by nucleophiles (Nu⁻), proceeding through a tetrahedral intermediate before expelling the chloride leaving group to form a new acyl compound.

Caption: Key reaction pathways for this compound.

-

Amide Formation: Reaction with primary or secondary amines is typically rapid and exothermic, yielding N-substituted 2-chloroquinoline-4-carboxamides.[7][8] These derivatives are of significant interest in drug discovery. The reaction is often carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.

-

Ester Formation: Alcohols react similarly, though often requiring mild heating or a catalyst, to produce the corresponding esters.

-

Hydrolysis: The compound is highly sensitive to moisture. It readily hydrolyzes in the presence of water back to 2-chloroquinoline-4-carboxylic acid. This necessitates careful handling and storage under anhydrous conditions.[1]

Experimental Protocol: Amide Synthesis

-

Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermic nature of the reaction.

-

Addition: Dissolve this compound (1.05 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is typically washed with dilute aqueous acid (to remove excess amine and base), followed by saturated sodium bicarbonate solution, and finally brine. The organic layer is then dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude amide can be purified by column chromatography or recrystallization.

Applications in Research and Development

The primary value of this compound lies in its role as a scaffold for generating diverse molecular libraries for biological screening.

-

Anticancer Drug Discovery: The quinoline ring is a core component of several kinase inhibitors.[4] By using this reagent, researchers can synthesize novel amide derivatives and test them for antiproliferative activity. For example, derivatives of 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid have been investigated as potent SIRT3 inhibitors.[9] Hybrids of 7-chloroquinoline and benzimidazole have also shown strong cytotoxic activity against leukemia and lymphoma cells.[4]

-

Antimicrobial and Anti-inflammatory Agents: Quinoline derivatives have a long history of use as antimalarial and antimicrobial agents. This building block allows for the facile synthesis of new candidates for screening against various pathogens and inflammatory targets.[10]

-

Materials Science: The reactive nature of the acid chloride allows it to be grafted onto polymers or surfaces to introduce the quinoline moiety, potentially imparting properties like UV-absorption, thermal stability, or metal-binding capabilities.

Analytical Characterization

Confirming the identity and purity of this compound and its derivatives is achieved through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum will show complex multiplets in the aromatic region (typically ~7.5-8.5 ppm) corresponding to the protons on the quinoline ring system.

-

¹³C NMR: The carbonyl carbon will exhibit a characteristic signal in the downfield region (~165-170 ppm). Signals for the chlorinated carbons of the quinoline ring will also be present.

-

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch in an acid chloride will be prominent, typically in the range of 1750-1800 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's mass, with a characteristic isotopic pattern due to the presence of two chlorine atoms.

-

High-Performance Liquid Chromatography (HPLC): Purity can be assessed using reverse-phase HPLC. A published method suggests using a mobile phase of acetonitrile and water with a phosphoric acid modifier.[11]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. As an acid chloride, it is corrosive and a lachrymator.

-

Hazard Profile: Causes severe skin burns and eye damage.[12] Reacts with water to produce corrosive hydrogen chloride gas. Harmful if swallowed or inhaled.

-

Handling:

-

Always handle inside a certified chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), splash goggles, a face shield, and a lab coat.[13]

-

Use only dry glassware and anhydrous solvents.

-

Avoid contact with water, alcohols, and bases.

-

-

Storage:

-

Store in a tightly sealed container to prevent moisture ingress.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials.

-

Storing under an inert atmosphere (e.g., inside a desiccator with a drying agent or in a glovebox) is highly recommended for long-term stability.

-

Conclusion

This compound is a high-value, reactive intermediate that provides a direct entry point to a vast chemical space of quinoline derivatives. Its dual reactivity, dominated by the versatile acid chloride functionality, makes it an indispensable tool for medicinal chemists and material scientists. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for leveraging its full potential in the development of novel pharmaceuticals and advanced materials.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6485-6519. Retrieved from [Link]

-

Capot Chemical. (2025). Material Safety Data Sheet for 4-Chloroquinoline. Retrieved from [Link]

-

Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287. Retrieved from [Link]

-

International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]

-

LookChem. (n.d.). Cas 2388-32-1, this compound. Retrieved from [Link]

-

Al-Zahrani, K. F., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science, 33(7), 101569. Retrieved from [Link]

-

Sangeetha, M., & Mogilaiah, K. (2014). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 126(3), 859-865. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

-

Clark, J. (2015). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. Retrieved from [Link]

-

Lumen Learning. (n.d.). Reactions of amines. Organic Chemistry II. Retrieved from [Link]

-

Glavač, D., et al. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 26(11), 3326. Retrieved from [Link]

-

Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 868369. Retrieved from [Link]

Sources

- 1. This compound (2388-32-1) for sale [vulcanchem.com]

- 2. lookchem.com [lookchem.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C10H5Cl2NO | CID 75438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 2388-32-1 [chemicalbook.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]

- 9. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 10. chemimpex.com [chemimpex.com]

- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. capotchem.com [capotchem.com]

2-Chloroquinoline-4-carbonyl chloride (CAS No. 2388-32-1): A Comprehensive Technical Guide for Scientific Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Chloroquinoline-4-carbonyl chloride, a key building block in synthetic and medicinal chemistry. The document details its chemical and physical properties, synthesis, and reactivity profile. It further explores its significant applications in drug discovery and materials science, supported by established experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical insights and practical methodologies to facilitate its effective utilization in research and development.

Introduction

This compound, identified by the CAS number 2388-32-1, is a bifunctional heterocyclic compound that has garnered significant attention in the scientific community. Its structure, featuring a quinoline core substituted with a reactive chlorine atom at the 2-position and an acid chloride at the 4-position, makes it a versatile intermediate for the synthesis of a wide array of complex organic molecules.[1][2] The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from anticancer to antiviral therapies.[3][4][5][6] This guide aims to provide a comprehensive overview of this compound, empowering researchers to harness its full synthetic potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2388-32-1 | [7][8] |

| Molecular Formula | C₁₀H₅Cl₂NO | [2][9] |

| Molecular Weight | 226.06 g/mol | [2][9] |

| Appearance | White solid | [10] |

| Melting Point | 89 °C | [7][11] |

| Boiling Point | 170 °C at 1.0 Torr | [7][11] |

| Density | 1.457 ± 0.06 g/cm³ (Predicted) | [7][11] |

| IUPAC Name | This compound | [9] |

These properties indicate that this compound is a stable solid at room temperature, facilitating its handling and storage. However, its reactivity, particularly its moisture sensitivity, necessitates careful handling procedures.

Synthesis and Mechanism

The primary synthetic route to this compound involves the chlorination of its corresponding carboxylic acid precursor, 2-chloroquinoline-4-carboxylic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

General Synthesis Protocol

A representative protocol for the synthesis of this compound from 2-chloroquinoline-4-carboxylic acid is as follows:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloroquinoline-4-carboxylic acid in an excess of thionyl chloride.

-

Reaction Conditions: Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension. Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

-

Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent, such as benzene, to yield the pure product.[7][11]

Reaction Mechanism

The conversion of the carboxylic acid to the acid chloride proceeds through a well-established nucleophilic acyl substitution mechanism. The catalytic DMF plays a crucial role in activating the thionyl chloride.

Caption: Reactivity of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline nucleus is a well-established pharmacophore, and derivatives of this compound have been explored for a variety of therapeutic applications. [3][4][12]The ability to readily introduce diverse substituents at both the C2 and C4 positions allows for the generation of large chemical libraries for high-throughput screening.

The parent compound of the acid chloride, 2-chloroquinoline-4-carboxylic acid, and its derivatives are utilized in several areas of research:

-

Pharmaceutical Development: They serve as key intermediates in the synthesis of various pharmaceutical agents, particularly those targeting infectious diseases. [13][14]* Agricultural Chemistry: These compounds are used in the formulation of agrochemicals for pest control and crop protection. [13][14]* Material Science: They are incorporated into the development of novel materials like polymers and coatings. [13]* Biochemical Research: These chemicals are used in studies related to enzyme inhibition and receptor binding. [13] The presence of a chlorine atom can enhance the lipophilicity of a molecule, potentially improving its pharmacokinetic profile. [15]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. While a comprehensive dataset for the title compound is not readily available in the public domain, the expected spectral features can be inferred from related structures and general principles of spectroscopy. [16][17]

-

¹H NMR: The proton NMR spectrum would exhibit signals in the aromatic region, characteristic of the quinoline ring system. The chemical shifts and coupling patterns of these protons would provide valuable information about the substitution pattern. [18]* ¹³C NMR: The carbon NMR spectrum would show distinct signals for the ten carbon atoms of the quinoline core, including the carbonyl carbon of the acid chloride, which would appear significantly downfield. [19]* Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ would be indicative of the C=O stretching vibration of the acid chloride.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Safety, Handling, and Storage

This compound is a reactive and potentially hazardous chemical that requires careful handling. [20]

-

Hazards: It is corrosive and can cause severe skin burns and eye damage. [20]Inhalation of dust or vapors may cause respiratory irritation. [21]It is also moisture-sensitive and will react with water to produce hydrochloric acid. [20]* Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. [21][22][23]Work should be conducted in a well-ventilated fume hood. [22][24]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents. [21][22][24]Storage under an inert atmosphere is recommended to prevent hydrolysis. [20]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. [24]

Experimental Protocols

The following are representative experimental protocols for common reactions involving this compound.

Protocol for Amide Synthesis

-

Reaction Setup: Dissolve this compound (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

-

Addition of Amine: Cool the solution to 0 °C in an ice bath. Add the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol for Ester Synthesis

-

Reaction Setup: Dissolve this compound (1.0 eq) and the desired alcohol (1.1 eq) in a dry, aprotic solvent such as DCM or THF under an inert atmosphere.

-

Addition of Base: Add a suitable base, such as pyridine or TEA (1.2 eq), to the solution.

-

Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC.

-

Work-up: Dilute the reaction mixture with an organic solvent and wash with a dilute acid solution (e.g., 1M HCl), followed by saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude ester by column chromatography or recrystallization.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique bifunctional nature allows for a wide range of chemical transformations, making it an important intermediate in the discovery and development of new pharmaceuticals and functional materials. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. This guide provides a solid foundation for researchers to explore the full potential of this important chemical entity.

References

- Vertex AI Search. (n.d.). This compound CAS#: 2388-32-1.

- ChemicalBook. (n.d.). 2388-32-1 | CAS DataBase.

- ChemicalBook. (n.d.). This compound | 2388-32-1.

- Synquest Labs. (n.d.). 2-Chloroquinoline-4-carboxylic acid.

- Fisher Scientific. (2011). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). 2-Chloroquinoline(612-62-4)MSDS.

- Fisher Scientific. (2023). SAFETY DATA SHEET.

- LookChem. (n.d.). Cas 2388-32-1,this compound.

- Vulcanchem. (n.d.). This compound - 2388-32-1.

- J&K Scientific. (n.d.). 2-Chloroquinoline-4-carboxylic acid | 5467-57-2.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Chem-Impex. (n.d.). 2-Chloroquinoline-4-carboxylic acid.

- Journal of Organic and Pharmaceutical Chemistry. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters.

- ChemicalBook. (n.d.). 2-Chloroquinoline(612-62-4) 1H NMR spectrum.

- PubChem. (n.d.). This compound.

- Chemistry Research Journal. (2021). A Review on Quinoline: Diverse Pharmacological Agent.

- ACS Publications. (n.d.). The Chemistry of Quinolines.

- Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.

- ChemicalBook. (n.d.). 2-Chloroquinoline(612-62-4) 13C NMR.

- PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid.

- JETIR. (n.d.). Review of Quinoline Derivatives.

- PubMed Central. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents.

- ERIC. (2023). Spectroscopy Data for Undergraduate Teaching.

- Santa Cruz Biotechnology. (n.d.). 2-chloroquinoline-4-carboxylic acid.

- YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

- Wikipedia. (n.d.). 2-Chloroquinoline.

- BLD Pharm. (n.d.). 5467-57-2|2-Chloroquinoline-4-carboxylic acid.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound (2388-32-1) for sale [vulcanchem.com]

- 3. chemrj.org [chemrj.org]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. jetir.org [jetir.org]

- 6. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 2388-32-1 [m.chemicalbook.com]

- 8. This compound | 2388-32-1 [chemicalbook.com]

- 9. This compound | C10H5Cl2NO | CID 75438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Chloroquinoline - Wikipedia [en.wikipedia.org]

- 11. 2388-32-1 | CAS DataBase [m.chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. jk-sci.com [jk-sci.com]

- 14. chemimpex.com [chemimpex.com]

- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. files.eric.ed.gov [files.eric.ed.gov]

- 17. youtube.com [youtube.com]

- 18. 2-Chloroquinoline(612-62-4) 1H NMR spectrum [chemicalbook.com]

- 19. 2-Chloroquinoline(612-62-4) 13C NMR [m.chemicalbook.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. 2-Chloroquinoline(612-62-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 22. fishersci.com [fishersci.com]

- 23. fishersci.co.uk [fishersci.co.uk]

- 24. synquestlabs.com [synquestlabs.com]

Structure of 2-Chloroquinoline-4-carbonyl chloride

An In-depth Technical Guide to 2-Chloroquinoline-4-carbonyl chloride: Structure, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal reagent and building block in modern synthetic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core structure, synthetic pathways, reactivity, and practical applications, grounding all claims in verifiable scientific literature.

Core Molecular Profile and Physicochemical Properties

This compound is a bifunctional heterocyclic compound featuring a quinoline core. This structure is of immense interest in medicinal chemistry due to the quinoline scaffold's prevalence in a wide array of bioactive molecules.[1][2] The molecule's utility is defined by its two distinct reactive sites: a highly electrophilic acyl chloride at the 4-position and a less reactive chloro-substituent at the 2-position.[3]

1.1. Chemical Identity

-

IUPAC Name: this compound[4]

1.2. Structural Representation

The spatial arrangement and electron distribution of this compound are fundamental to its reactivity. The electron-withdrawing nature of the nitrogen atom and the two chlorine substituents renders the quinoline ring electron-deficient, influencing its interaction with other reagents.

Caption: 2D structure of this compound.

1.3. Physicochemical Data

The physical properties of this compound dictate its handling, storage, and reaction conditions. It is a solid at room temperature and is highly sensitive to moisture.

| Property | Value | Source |

| Physical State | Solid | [3] |

| Melting Point | 89 °C (in benzene) | [8] |

| Boiling Point | 341.2 °C at 760 mmHg (Predicted) | [8] |

| Density | 1.457 g/cm³ (Predicted) | [8] |

| Storage Temperature | 2-8°C, under inert gas | [8][9] |

| Solubility | Reacts with water; soluble in aprotic organic solvents | [3] |

Synthesis and Manufacturing Logic

The preparation of this compound is a multi-step process that hinges on the reliable synthesis of its carboxylic acid precursor. The chosen synthetic route is designed for efficiency and purity, leveraging common and powerful chlorinating agents.

2.1. Synthetic Pathway Overview

The most common and logical pathway involves the conversion of the corresponding carboxylic acid, 2-chloroquinoline-4-carboxylic acid, into the acyl chloride. This precursor is itself typically synthesized from 2-hydroxyquinoline-4-carboxylic acid. The transformation from a stable carboxylic acid to a highly reactive acyl chloride is a cornerstone of many synthetic strategies, enabling subsequent reactions that are not possible with the acid itself.

Caption: Synthetic pathway to this compound.

2.2. Experimental Protocol: Synthesis of this compound from 2-Chloroquinoline-4-carboxylic acid

This protocol describes the critical final step in the synthesis. The choice of thionyl chloride (SOCl₂) is strategic; its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.

Materials:

-

2-Chloroquinoline-4-carboxylic acid (1.0 eq)[10]

-

Thionyl chloride (SOCl₂, excess, e.g., 5-10 eq)

-

Anhydrous N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous toluene or dichloromethane (DCM) as solvent

Procedure:

-

System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl₂ or silica gel), and a nitrogen inlet is charged with 2-chloroquinoline-4-carboxylic acid.

-

Solvent Addition: Anhydrous toluene is added to suspend the starting material.

-

Reagent Addition: Thionyl chloride is added dropwise to the suspension at room temperature, followed by a catalytic amount of DMF. The addition of DMF accelerates the reaction through the formation of the Vilsmeier reagent in situ.

-

Reaction: The mixture is heated to reflux (typically 80-110°C, depending on the solvent) and stirred for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.

-

Purification: The resulting crude solid is often of sufficient purity for subsequent steps. If necessary, it can be recrystallized from an anhydrous non-polar solvent like hexane or benzene to yield the pure this compound.[8]

Trustworthiness Check: This self-validating protocol ensures success by employing an excess of the chlorinating agent to drive the reaction to completion and by using a catalytic amount of DMF, a well-established method for accelerating acyl chloride formation. The removal of gaseous byproducts provides a strong thermodynamic driving force.

Chemical Reactivity and Mechanistic Rationale

The synthetic value of this compound lies in its dual reactivity. The two chloro-substituents exhibit significantly different reactivity profiles, allowing for selective and sequential functionalization.

3.1. The Acyl Chloride Group (C4-Position)

This is the primary site of reactivity. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the adjacent chlorine atom and the quinoline ring system. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.[3]

Reaction with Amines: This is arguably the most critical reaction in drug discovery, leading to the formation of a stable amide bond.[11] Primary and secondary amines react rapidly, often at room temperature, to form N-substituted 2-chloroquinoline-4-carboxamides.[12][13]

Caption: Mechanism of amide formation via nucleophilic acyl substitution.

3.2. The Chloro Group (C2-Position)

The chlorine atom at the 2-position is part of the aromatic system and is significantly less reactive than the acyl chloride. It can undergo nucleophilic aromatic substitution (SNAr), but this typically requires more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or metal catalysis) than reactions at the C4-carbonyl group. This differential reactivity is a key advantage, as it allows chemists to first functionalize the C4-position and then, in a separate step, modify the C2-position.

Applications in Drug Development and Materials Science

This compound is not an end-product but a versatile intermediate. Its derivatives are explored for a multitude of therapeutic targets.

-

Pharmaceutical Development: The precursor, 2-chloroquinoline-4-carboxylic acid, is a key intermediate in synthesizing agents for infectious diseases, as well as potent and selective EP4 antagonists.[1][2][14] The quinoline core is a "privileged scaffold" found in drugs like the antimalarial chloroquine and various kinase inhibitors for cancer therapy.

-

Agrochemicals: Quinoline derivatives are used in formulating effective pesticides and herbicides, where the core structure contributes to the molecule's bioactivity and stability.[1][2]

-

Materials Science: The compound can be incorporated into novel polymers and coatings to enhance chemical resistance and durability.[2]

Safety, Handling, and Storage

Scientific integrity demands rigorous adherence to safety protocols. This compound is a hazardous substance requiring careful handling.

5.1. Hazard Identification

-

Corrosive: Causes severe skin burns and eye damage.

-

Moisture Sensitive: Reacts with water, releasing corrosive hydrogen chloride gas.[3]

-

Inhalation Hazard: Dusts and vapors can cause respiratory irritation.[9][15]

5.2. Handling Protocols

-

Engineering Controls: Always handle inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.

-

Inert Atmosphere: For reactions and storage, maintaining an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent hydrolysis.[9]

5.3. Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

-

Keep away from water and incompatible materials such as strong bases and oxidizing agents.[9] The recommended storage temperature is often refrigerated (2-8°C) to ensure long-term stability.[8]

References

-

This compound | C10H5Cl2NO | CID 75438 - PubChem. (n.d.). PubChem. [Link]

-

2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582 - PubChem. (n.d.). PubChem. [Link]

-

This compound. (2018, May 16). SIELC Technologies. [Link]

-

A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. (2023). Journal of Organic and Pharmaceutical Chemistry, 21(4). [Link]

-

2-Chloroquinoline. (2024, January 12). Wikipedia. [Link]

-

Cas 2388-32-1, this compound. (n.d.). LookChem. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018, February 23). RSC Advances. [Link]

- US Patent US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids. (n.d.).

-

2-CHLOROQUINOLINE-4-CARBOXYLIC ACID. (n.d.). Two Chongqing Chemdad Co. [Link]

- US Patent US4277607A - Process for the preparation of 4-chloroquinolines. (n.d.).

-

Reactions of amines. (n.d.). Lumen Learning - Organic Chemistry II. [Link]

-

The reaction of acyl chlorides with ammonia and primary amines. (n.d.). Chemguide. [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). MDPI. [Link]

-

Amine to Amide (via Acid Chloride). (n.d.). Common Organic Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound (2388-32-1) for sale [vulcanchem.com]

- 4. This compound | C10H5Cl2NO | CID 75438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 2388-32-1 [chemicalbook.com]

- 6. 2388-32-1 | this compound - AiFChem [aifchem.com]

- 7. scbt.com [scbt.com]

- 8. lookchem.com [lookchem.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 14. 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 15. merckmillipore.com [merckmillipore.com]

2-Chloroquinoline-4-carbonyl chloride molecular weight

An In-depth Technical Guide to 2-Chloroquinoline-4-carbonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly reactive, bifunctional chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Possessing two distinct electrophilic sites—a carbonyl chloride at the 4-position and a chlorine atom at the 2-position of the quinoline ring—it serves as a versatile scaffold for the construction of complex heterocyclic molecules. This guide provides a comprehensive overview of its core physicochemical properties, reactivity, synthesis, and key applications, with a focus on its role in drug discovery. Detailed, field-proven protocols for its synthesis and derivatization are presented, alongside critical safety and handling information to ensure procedural integrity and laboratory safety.

Core Physicochemical Properties and Structural Characteristics

This compound is a solid compound at room temperature, whose utility is defined by its distinct structural features.[1] The quinoline core, a fusion of a benzene and a pyridine ring, is a privileged structure in drug development, known for its ability to interact with various biological targets. The molecule's reactivity is endowed by two key functional groups:

-

C4-Carbonyl Chloride (-COCl): This acyl chloride is a highly reactive electrophile, primed for nucleophilic acyl substitution. It is the primary site for derivatization to form amides, esters, and other carboxylic acid derivatives.

-

C2-Chloride (-Cl): This chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), although it is generally less reactive than the acyl chloride. This secondary site allows for further molecular elaboration.

This dual reactivity makes the compound a powerful building block for creating diverse chemical libraries.[2]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₅Cl₂NO | [1][3][4][5][6] |

| Molecular Weight | 226.06 g/mol | [1][3][5][6] |

| CAS Number | 2388-32-1 | [1][3][4] |

| IUPAC Name | This compound | [6] |

| Physical State | Solid | [1] |

| Melting Point | 89 °C | [7] |

| Boiling Point | 341.2 °C at 760 mmHg | [7] |

| Density | 1.457 g/cm³ | [7] |

| InChIKey | KTMXEEOPGLOPMJ-UHFFFAOYSA-N | [3][6] |

| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)Cl | [6] |

Reactivity Profile and Mechanistic Considerations

The synthetic versatility of this compound stems from the differential reactivity of its two electrophilic centers. Understanding this hierarchy is crucial for designing selective synthetic strategies.

-

Primary Reaction Site (C4-Carbonyl Chloride): The carbonyl chloride is exceptionally electrophilic and reacts readily with a wide range of nucleophiles (e.g., amines, alcohols, thiols) under mild conditions. These reactions are typically fast and form a stable amide or ester linkage. This functional group is highly sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid, 2-chloroquinoline-4-carboxylic acid.[1] Therefore, all reactions must be conducted under strictly anhydrous conditions.

-

Secondary Reaction Site (C2-Chloride): The chlorine atom at the C2 position is part of an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution. However, this reaction generally requires more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or catalysis) compared to the reaction at the carbonyl chloride. This allows for a stepwise functionalization of the molecule.

The diagram below illustrates the primary reaction pathways available for this scaffold.

Sources

- 1. This compound (2388-32-1) for sale [vulcanchem.com]

- 2. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. scbt.com [scbt.com]

- 5. 2388-32-1 | this compound - AiFChem [aifchem.com]

- 6. This compound | C10H5Cl2NO | CID 75438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

A Senior Application Scientist's Guide to the Synthesis of 2-Chloroquinoline-4-carbonyl chloride

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-chloroquinoline-4-carbonyl chloride, a critical intermediate in the development of novel pharmaceuticals and agrochemicals.[1] We delve into the mechanistic principles, compare common chlorinating agents, and present field-proven, step-by-step protocols for its preparation from 2-chloroquinoline-4-carboxylic acid. The narrative emphasizes the causality behind experimental choices, process validation, and stringent safety protocols, reflecting the expertise required for successful and safe execution in a research and development setting.

Introduction: The Strategic Importance of Acyl Chlorides

In the landscape of organic synthesis, the conversion of a carboxylic acid to its corresponding acyl chloride is a cornerstone transformation. Carboxylic acids, while stable, possess a hydroxyl group that is a notoriously poor leaving group, rendering them largely unreactive towards nucleophilic acyl substitution.[2] The conversion to an acyl chloride, such as this compound, replaces this hydroxyl with a chloride ion, an excellent leaving group. This dramatically enhances the electrophilicity of the carbonyl carbon, unlocking a gateway to a vast array of derivatives including esters, amides, and ketones via subsequent reactions.[2][3]

2-Chloroquinoline-4-carboxylic acid serves as a stable, readily available precursor for this transformation.[1][4] This guide provides the technical foundation and practical protocols necessary to efficiently and safely synthesize the highly reactive this compound, a versatile building block for drug discovery.[1]

Mechanistic Rationale: Activating the Carboxyl Group

The conversion of a carboxylic acid to an acyl chloride is facilitated by reagents that transform the hydroxyl group into a superior leaving group. The most prevalent and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3][5][6]

The general mechanism proceeds in two key stages:

-

Activation: The carboxylic acid's oxygen atom performs a nucleophilic attack on the electrophilic center of the chlorinating agent (the sulfur atom in SOCl₂ or a carbonyl carbon in (COCl)₂).[7][8] This step forms a highly reactive intermediate (a chlorosulfite for SOCl₂).

-

Substitution: A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate. The subsequent collapse of the tetrahedral intermediate is irreversible and entropically favored, as it liberates gaseous byproducts—sulfur dioxide (SO₂) and hydrogen chloride (HCl) for thionyl chloride, or carbon monoxide (CO), carbon dioxide (CO₂), and HCl for oxalyl chloride.[2] This evolution of gas drives the reaction to completion in accordance with Le Châtelier's principle.

Caption: General mechanism for acyl chloride formation.

Reagent Selection: A Comparative Analysis

The choice between thionyl chloride and oxalyl chloride depends on the substrate's sensitivity, scale, and desired reaction conditions.

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Conditions | Typically requires heating/reflux, often used neat or in high-boiling solvents.[6] | Milder conditions, often at room temperature or 0°C in solvents like DCM.[6][9] |

| Byproducts | SO₂ (gas), HCl (gas).[3] | CO (gas), CO₂ (gas), HCl (gas).[5] |

| Work-up | Excess reagent removed by vacuum distillation; can be challenging. | Highly volatile byproducts are easily removed under reduced pressure.[5][9] |

| Catalyst | Generally not required. | A catalytic amount of DMF is often used to accelerate the reaction.[6][9] |

| Safety | Corrosive, toxic, reacts violently with water.[10][11] | Corrosive, toxic, can decompose to colorless, odorless, and toxic CO gas.[12] |

| Cost | Generally more cost-effective. | More expensive. |

Expert Insight: For sensitive substrates or when a clean, rapid work-up is paramount, oxalyl chloride with catalytic DMF is the superior choice. For large-scale, robust syntheses where cost is a primary driver, thionyl chloride remains a viable and widely used option.

Detailed Experimental Protocols

Critical Prerequisite for Both Protocols: All glassware must be flame-dried or oven-dried immediately before use. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagents and the product.[9]

Method A: Synthesis using Thionyl Chloride (SOCl₂)

This protocol leverages thionyl chloride as both the reagent and solvent, a common approach for its efficiency.

Step-by-Step Methodology:

-

Setup: In a well-ventilated fume hood, equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas outlet from the top of the condenser to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl and SO₂ byproducts.

-

Charging the Flask: Charge the flask with 2-chloroquinoline-4-carboxylic acid (1.0 eq).

-

Reagent Addition: Carefully add thionyl chloride (5-10 eq, sufficient to act as a solvent) to the flask at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 76°C). Stir vigorously. The reaction is typically complete within 2-4 hours, often indicated by the cessation of gas evolution and the complete dissolution of the starting material.

-

Work-up: After cooling the mixture to room temperature, remove the excess thionyl chloride under reduced pressure (rotary evaporation). Crucial Tip: To ensure complete removal, add a portion of anhydrous toluene and co-evaporate under reduced pressure. Repeat this step 2-3 times.[9]

-

Product: The resulting crude this compound, typically a solid, is obtained. Due to its high reactivity and moisture sensitivity, it is recommended to use this material directly in the subsequent synthetic step without further purification.[9]

Method B: Synthesis using Oxalyl Chloride and Catalytic DMF

This method is preferred for its milder conditions and cleaner work-up.

Step-by-Step Methodology:

-

Setup: Equip a flame-dried, two-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a rubber septum.

-

Charging the Flask: Add 2-chloroquinoline-4-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM) to the flask.

-

Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops per gram of starting material) via syringe.

-

Reagent Addition: Cool the stirred suspension to 0°C using an ice-water bath. Slowly add oxalyl chloride (1.5-2.0 eq) dropwise via syringe over 15-20 minutes. Vigorous gas evolution will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. The reaction is complete when gas evolution ceases and the mixture becomes a clear solution.[9]

-

Work-up: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the solvent, excess oxalyl chloride, and all volatile byproducts.[9]

-

Product: The resulting crude this compound is ready for immediate use in the next reaction step.

Caption: Standard experimental workflow for acyl chloride synthesis.

Process Validation and Safety

A robust protocol is a self-validating one. Adherence to the following principles ensures both success and safety.

Reaction Monitoring

Confirming reaction completion is vital to avoid impurities in subsequent steps. A simple and effective method is thin-layer chromatography (TLC) quenching.

-

Procedure: Withdraw a small aliquot (a drop) from the reaction mixture and quench it in a vial containing a few drops of methanol. This rapidly converts the acyl chloride product into its corresponding methyl ester. Spot the starting carboxylic acid, the quenched aliquot, and a co-spot on a TLC plate. The newly formed methyl ester is significantly less polar and will exhibit a much higher Rf value than the starting carboxylic acid.[5] The disappearance of the starting material spot indicates reaction completion.

Quantitative Data Summary

| Compound | Molar Mass ( g/mol ) | Role | Typical Equivalents |

| 2-Chloroquinoline-4-carboxylic acid | 207.61[13][14] | Starting Material | 1.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | Reagent/Solvent | 5.0 - 10.0 |

| Oxalyl Chloride ((COCl)₂) | 126.93 | Reagent | 1.5 - 2.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | Catalyst | ~0.05 |

| This compound | 226.06[15][16] | Product | (Theoretical: 1.0) |

Critical Safety and Handling (EHS)

The reagents used in this synthesis are hazardous and demand strict adherence to safety protocols.

-

Universal Precautions: All operations must be conducted in a certified chemical fume hood.[17] Personal Protective Equipment (PPE) is mandatory, including safety goggles with side shields, a face shield, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[11][17]

-

Thionyl Chloride (SOCl₂): Highly corrosive, a lachrymator, and toxic if inhaled.[10][11] It causes severe skin and eye burns.[11] It reacts violently with water to liberate toxic SO₂ and HCl gas.[11] Keep away from all sources of moisture.[10][11]

-

Oxalyl Chloride ((COCl)₂): Also highly corrosive and toxic.[18] It is extremely sensitive to moisture.[12] Its decomposition can release significant amounts of carbon monoxide (CO), a colorless, odorless, and highly toxic gas, posing a serious inhalation risk.[12] Store refrigerated under an inert atmosphere.[12]

-

Emergency & Waste: An emergency eyewash and safety shower must be immediately accessible. All chemical waste, including quenching solutions, must be collected in designated, labeled hazardous waste containers for disposal by certified professionals.[12][17] Never pour residues down the drain.[12]

Conclusion

The synthesis of this compound from its carboxylic acid is a powerful and enabling transformation for medicinal and materials chemistry. The choice between thionyl chloride and oxalyl chloride protocols allows the researcher to balance factors of reaction mildness, work-up simplicity, and cost. Success in this synthesis is not merely a matter of following steps but of understanding the underlying chemical principles—the necessity of anhydrous conditions, the rationale for reagent choice, and an uncompromising commitment to safety. This guide provides the expert framework to achieve that success repeatably and responsibly.

References

- Merck Millipore. (2025, December 10).

- Sigma-Aldrich. (2025, November 6).

- Wolfa. (2025, December 26). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching.

- Sciencelab.com. (2013, March 19).

- Carl ROTH. (n.d.).

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

- ChemicalBook. (n.d.). 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID synthesis.

- Vasava, A., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.

- Chem-Impex. (n.d.). 2-Chloroquinoline-4-carboxylic acid.

- Santa Cruz Biotechnology. (n.d.). 2-chloroquinoline-4-carboxylic acid.

- Chemdad Co., Ltd. (n.d.). 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID.

- PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid.

- BLD Pharm. (n.d.). 2-Chloroquinoline-4-carboxylic acid.

- PubChem. (n.d.). This compound.

- Various Authors. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?

- Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.

- Farmer, S. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts.

- Leonard, M. S. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride. [Video]. YouTube.

- Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.

- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.

- Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.

- Santa Cruz Biotechnology. (n.d.). 2-Chloro-quinoline-4-carbonyl chloride.

- BenchChem. (2025). Removal of impurities from Isoquinoline-6-carbonyl chloride reactions.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. researchgate.net [researchgate.net]

- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. westliberty.edu [westliberty.edu]

- 12. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]

- 13. scbt.com [scbt.com]

- 14. 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound | C10H5Cl2NO | CID 75438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. scbt.com [scbt.com]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. sigmaaldrich.com [sigmaaldrich.com]

The Vilsmeier-Haack Reaction: A Versatile and Authoritative Approach to Quinoline Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The Vilsmeier-Haack reaction offers a powerful and highly regioselective method for constructing functionalized quinolines, specifically 2-chloro-3-formylquinolines, from readily available N-arylacetamides. These products serve as versatile intermediates for the synthesis of complex heterocyclic systems and novel drug candidates. This guide provides a comprehensive overview of the Vilsmeier-Haack reaction for quinoline synthesis, detailing its mechanism, a field-proven experimental protocol, critical optimization parameters, and applications in drug development. By explaining the causality behind experimental choices, this document serves as an in-depth technical resource for scientists seeking to leverage this robust transformation.

Introduction: The Strategic Importance of Quinolines and the Vilsmeier-Haack Reaction

The quinoline ring system is a cornerstone of drug discovery, found in natural alkaloids like quinine and in a multitude of synthetic drugs with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. Consequently, the development of efficient and versatile methods for synthesizing substituted quinolines is of paramount importance to medicinal chemists.

While numerous methods exist for quinoline synthesis, the Vilsmeier-Haack reaction stands out as a particularly effective approach for preparing 2-chloro-3-formylquinolines[1]. First documented in 1927 by Anton Vilsmeier and Albrecht Haack, this reaction initially focused on the formylation of electron-rich aromatic compounds[4]. Its application was later expanded to include the cyclization of activated substrates, such as N-arylacetamides, providing a direct and reliable route to highly functionalized quinoline intermediates[5]. The reaction's value lies in its use of inexpensive reagents and its ability to install two distinct reactive handles—a chloro group at the 2-position and a formyl group at the 3-position—in a single, regioselective step. These functional groups are ripe for further chemical manipulation, making the Vilsmeier-Haack approach a strategic gateway to novel quinoline-based therapeutics[6].

The Vilsmeier Reagent: The Electrophilic Heart of the Reaction

The success of the Vilsmeier-Haack reaction hinges on the in situ formation of a potent electrophile known as the Vilsmeier reagent, a substituted chloroiminium salt[4][7][8]. This reagent is typically generated from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃)[9][10].

The formation involves the nucleophilic attack of the amide oxygen onto the phosphorus atom of POCl₃, followed by elimination to form the highly reactive chloroiminium cation, [(CH₃)₂N=CHCl]⁺[4][11]. This cation is the key electrophile that drives the subsequent aromatic substitution and cyclization cascade. The choice of DMF and POCl₃ is strategic; they are cost-effective, readily available, and their reaction to form the Vilsmeier reagent is efficient and well-understood[10].

Reaction Mechanism: A Step-by-Step Cyclization Cascade

The synthesis of 2-chloro-3-formylquinolines from N-arylacetamides via the Vilsmeier-Haack reaction is a sophisticated electrophilic aromatic substitution followed by an intramolecular cyclization. The mechanism can be dissected into several key stages:

-

Formation of the Vilsmeier Reagent : As described above, DMF and POCl₃ react to form the electrophilic chloroiminium salt. This is typically done at low temperatures (0-5 °C) to control the exothermic nature of the reaction[12].

-

Electrophilic Aromatic Substitution : The electron-rich aromatic ring of the N-arylacetamide acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This is the rate-determining step and is greatly facilitated by electron-donating groups on the aryl ring, which increase its nucleophilicity[8].

-

Intramolecular Cyclization : The acetyl group of the acetamide is activated by the Vilsmeier reagent, leading to the formation of an enol or enolate-like intermediate. This intermediate then undergoes an intramolecular cyclization by attacking the newly installed iminium group on the aromatic ring.

-

Dehydration and Chlorination : The resulting cyclic intermediate undergoes dehydration, driven by the reaction conditions, to form a dihydroquinolinone derivative. This intermediate is then chlorinated by the reaction medium (containing POCl₃) to yield the 2-chloroquinoline core.

-

Hydrolysis : The reaction is quenched with water or ice, which hydrolyzes the iminium salt attached at the 3-position to the final formyl group, yielding the 2-chloro-3-formylquinoline product[13].

The overall transformation is a highly orchestrated cascade that efficiently builds the quinoline core.

Experimental Protocol: A Self-Validating Workflow

This protocol provides a generalized yet robust procedure for the synthesis of 2-chloro-3-formylquinolines. It is crucial to perform the reaction under anhydrous conditions as the Vilsmeier reagent and POCl₃ are sensitive to moisture.

Materials and Reagents:

-

N-Arylacetamide (1.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (3-5 eq)

-

Phosphorus oxychloride (POCl₃) (10-12 eq)

-

Crushed ice

-

Sodium carbonate or sodium bicarbonate solution (for neutralization)

-

Ethyl acetate or Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the N-arylacetamide (1.0 eq) in anhydrous DMF (3-5 eq).

-

Vilsmeier Reagent Formation: Cool the flask to 0-5 °C using an ice-salt bath. Add POCl₃ (10-12 eq) dropwise to the stirred solution via the dropping funnel over 30-60 minutes. Causality Check: This slow, cooled addition is critical to dissipate the heat generated during the exothermic formation of the Vilsmeier reagent, preventing potential side reactions and ensuring its stability[2][9].

-

Reaction Incubation: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. Then, raise the temperature and heat the reaction mixture to 80-90 °C[14].

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-10 hours)[12][14].

-

Work-up and Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large beaker of crushed ice (~500 g) with vigorous stirring. Causality Check: This step quenches the reaction by hydrolyzing any remaining POCl₃ and the intermediate iminium salt to the desired aldehyde. The large volume of ice manages the highly exothermic hydrolysis[9].

-

Neutralization and Extraction: Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium carbonate or sodium bicarbonate until the pH is ~7-8. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure 2-chloro-3-formylquinoline[9].

Scope, Limitations, and Optimization

The outcome of the Vilsmeier-Haack quinoline synthesis is highly dependent on the electronic nature of the substrate and the reaction conditions.

Substrate Scope:

-

Electron-Donating Groups (EDGs): N-arylacetamides bearing EDGs (e.g., -OCH₃, -CH₃) at the meta-position of the aniline ring generally give the best yields and require shorter reaction times. The EDG increases the electron density of the aromatic ring, making it more nucleophilic and facilitating the initial electrophilic attack.

-

Electron-Withdrawing Groups (EWGs): Substrates with strong EWGs (e.g., -NO₂) often result in poor yields or fail to react altogether, as they deactivate the aromatic ring towards electrophilic substitution.

Optimization of Reaction Conditions: The molar ratio of POCl₃ to the substrate is a critical parameter that directly influences the reaction yield. Extensive optimization has shown that a significant excess of POCl₃ is often required to drive the reaction to completion.

| Substrate (Acetanilide) | Molar Ratio (POCl₃:Substrate) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| m-Methoxyacetanilide | 3:1 | 80-90 | - | Low | |

| m-Methoxyacetanilide | 9:1 | 80-90 | - | Moderate | |

| m-Methoxyacetanilide | 12:1 | 90 | - | High (Optimized) | |

| Acetanilide (unsubstituted) | ~12:1 | 80-90 | 8-10 | 60-70 | [15] |

| 2-Methylacetanilide | ~12:1 | 80-90 | 4-10 | ~70 | [15] |

| 4-Nitroacetanilide | 12:1 | 90 | 12 | 55 | [15] |

Troubleshooting Common Issues:

-

Low or No Yield: This is often due to poor quality reagents. Ensure that the DMF is anhydrous, and the POCl₃ is fresh, as old stock can degrade[7]. Insufficient excess of the Vilsmeier reagent can also lead to incomplete reaction.

-

Formation of Side Products: At excessively high temperatures or with prolonged reaction times, side reactions such as diformylation can occur. Adhering to the optimized temperature and monitoring the reaction by TLC is crucial to minimize these outcomes[7].

Applications in Drug Development and Further Transformations

The 2-chloro-3-formylquinoline products are not typically the final target molecules but rather highly valuable synthetic intermediates[1].

-

Nucleophilic Substitution: The chloro group at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities such as thiols, amines, and alkoxides.

-

Formyl Group Transformations: The aldehyde at the 3-position can be oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophile for condensation reactions to build more complex fused heterocyclic systems, such as thieno[2,3-b]quinolines, which have shown significant biological activities[1].

-

Synthesis of Bisquinolines: The Vilsmeier-Haack reaction has been employed as a key step in the synthesis of bisquinolines, which are investigated for their potent antimalarial activity against chloroquine-resistant strains[2].

This versatility makes the Vilsmeier-Haack synthesis a cornerstone reaction for generating libraries of novel quinoline derivatives for high-throughput screening in drug discovery programs.

Conclusion

The Vilsmeier-Haack reaction for quinoline synthesis is a time-tested, reliable, and highly adaptable method for accessing functionalized quinoline cores. Its operational simplicity, use of inexpensive reagents, and the production of versatile 2-chloro-3-formylquinoline intermediates ensure its continued relevance in both academic research and industrial drug development. By understanding the underlying mechanism and the critical parameters that govern its success, researchers can effectively harness this powerful reaction to accelerate the discovery of next-generation quinoline-based therapeutics.

References

-

Ali, M. M., et al. (2006). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 45B, 1434-1439. [Link]

-

Abdel-Wahab, B. F., et al. (2018). Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). Mini-Reviews in Organic Chemistry, 15(4), 276-288. [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]

-

Patil, S. B., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research and Reviews in Pharmacy and Applied sciences, 3(4), 634-651. [Link]

-

Tekale, A. S., & Shaikh, S. A. L. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 1-4. [Link]

-

Singh, P., & Paul, K. (2015). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry - Section B, 54B(1), 125-130. [Link]

-

Shaikh, S. A. L., & Tekale, A. S. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 2914-2918. [Link]

-

Sravanthi, T., & Manjula, A. (2015). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. ResearchGate. [Link]

-

Sridhar, J., et al. (2004). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Indian Journal of Pharmaceutical Sciences, 66(4), 459-463. [Link]

-

Chemistry Online. (2023). Meth-Cohn quinoline synthesis. Chemistry Online. [Link]

-

J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

-

Wikipedia. (n.d.). Vilsmeier reagent. Wikipedia. [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]

-

ResearchGate. (n.d.). Synthetic pathway to quinoline derivative 14via Vilsmeier–Haack reaction. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 3. researchgate.net [researchgate.net]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. chemistry-online.com [chemistry-online.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijpcbs.com [ijpcbs.com]

- 11. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 12. chemijournal.com [chemijournal.com]

- 13. jk-sci.com [jk-sci.com]

- 14. chemijournal.com [chemijournal.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Formation of 2-Chloroquinoline-4-carbonyl chloride

Abstract

2-Chloroquinoline-4-carbonyl chloride is a pivotal building block in medicinal chemistry and materials science, prized for its dual reactive sites that allow for sequential and diverse functionalization. This guide provides an in-depth exploration of the chemical mechanisms underpinning its synthesis, primarily focusing on the conversion of 2-chloroquinoline-4-carboxylic acid. We will dissect the reaction pathways, including direct chlorination with thionyl chloride and the more nuanced DMF-catalyzed Vilsmeier-Haack approach. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as an authoritative resource for professionals engaged in advanced organic synthesis.

Introduction: The Synthetic Value of a Bifunctional Quinoline